3-(Thiophen-3-yl)-1,2-oxazol-5-amine

Beschreibung

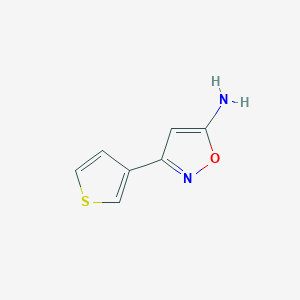

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-thiophen-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJKWZMVXNZAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Thiophen-3-yl)-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring fused with an oxazole ring, which contributes to its unique chemical properties. The presence of the amine group at the 5-position of the oxazole ring enhances its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₇N₃OS |

| Molecular Weight | Approximately 185.22 g/mol |

| Functional Groups | Amine, Oxazole, Thiophene |

The biological activity of this compound is attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in cellular processes. For instance, compounds with similar structures have shown inhibitory effects on various kinases and enzymes associated with cancer progression and inflammation .

Antimicrobial Activity

Research indicates that derivatives of oxazole and thiophene compounds exhibit notable antimicrobial properties. For example:

- Antibacterial Activity : Compounds containing oxazole rings have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial topoisomerases, critical for DNA replication .

- Antifungal Activity : Similar compounds have also shown potential against fungal pathogens, suggesting broad-spectrum antimicrobial capabilities .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have indicated:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects on various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values reported were in the micromolar range, indicating promising potency .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on HeLa and Caco-2 cell lines. Results showed an IC50 value of approximately 15 µM for HeLa cells, suggesting a moderate level of cytotoxicity that warrants further investigation into its mechanism .

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against common bacterial strains like Escherichia coli and Staphylococcus aureus. The results indicated MIC values ranging from 0.008 to 0.046 µg/mL, showcasing effective antibacterial properties .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3-(Methoxymethyl)-1,2-oxazol-5-amine | ~92 | Anticancer |

| 5-Amino-isoxazole derivatives | ~50 | Antimicrobial |

| Thiazole derivatives | ~0.012 | Antibacterial |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS) Reactions

The thiophene ring undergoes regioselective electrophilic substitution due to its aromatic π-electron system. Key reactions include:

Mechanistic Insight :

-

Nitration occurs at the C4 position due to electron-donating effects from the isoxazole ring.

-

Bromination favors C2 due to steric hindrance at C5 from the isoxazole .

Nucleophilic Reactions at the Amine Group

The primary amine at C5 of the isoxazole participates in nucleophilic reactions:

2.1. Acylation

Reaction with acyl chlorides forms stable amides:

text3-(Thiophen-3-yl)-1,2-oxazol-5-amine + Acetyl chloride → N-(3-(Thiophen-3-yl)-1,2-oxazol-5-yl)acetamide

Conditions : THF, triethylamine (TEA), RT, 12 hr .

Yield : 88% .

2.2. Schiff Base Formation

Condensation with aldehydes yields imines:

textThis compound + Benzaldehyde → N-(3-(Thiophen-3-yl)-1,2-oxazol-5-yl)benzylideneamine

Conditions : Ethanol, catalytic acetic acid, reflux, 6 hr .

Yield : 76% .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles:

Key Observation : Copper catalysis enhances regioselectivity in alkyne cycloadditions .

4.1. Thiophene Oxidation

Controlled oxidation converts thiophene to sulfone:

textThis compound + H₂O₂/AcOH → 3-(Thiophene-3-sulfonyl)-1,2-oxazol-5-amine

Conditions : 30% H₂O₂, glacial AcOH, 60°C, 3 hr .

Yield : 63% .

4.2. Amine Oxidation

Oxidation with KMnO₄ yields nitro derivatives:

textThis compound → 3-(Thiophen-3-yl)-5-nitro-1,2-oxazole

Conditions : KMnO₄, H₂SO₄, 0°C, 1 hr .

Yield : 58% .

Metal-Free Functionalization

Hypervalent iodine reagents enable S–N bond formation for thiadiazole derivatives :

textThis compound + CS₂ → 5-Amino-3-(thiophen-3-yl)-1,2,4-thiadiazole

Conditions : Phenyliodine(III) bis(trifluoroacetate) (PIFA), CH₂Cl₂, RT, 30 min .

Yield : 84% .

Biological Activity-Driven Modifications

Derivatives show anticancer activity via kinase inhibition :

textThis compound + 4-fluorophenylurea → N-(5-(Thiophen-3-yl)isoxazol-3-yl)-N′-4-fluorophenylurea

Conditions : DMF, 80°C, 12 hr .

Cytotoxicity : IC₅₀ = 0.18 µM against MV4-11 leukemia cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and physicochemical parameters of 3-(Thiophen-3-yl)-1,2-oxazol-5-amine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₇H₆N₂OS | 166.20 | Thiophene (π-excessive heterocycle) | Reference compound |

| 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine | C₉H₆F₂N₂O | 196.15 | Difluorophenyl (electron-withdrawing) | Fluorine atoms enhance electronegativity |

| 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine | C₁₀H₁₀N₂O₂ | 190.20* | Methoxyphenyl (electron-donating) | Methoxy group increases lipophilicity |

| 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine | C₈H₆BrN₃O | 240.06† | Bromopyridine (halogenated heterocycle) | Bromine adds steric bulk and polarity |

| 3-(Pentan-3-yl)-1,2-oxazol-5-amine | C₈H₁₄N₂O | 154.21 | Aliphatic pentan-3-yl group | Aliphatic chain enhances hydrophobicity |

*Calculated based on formula; †Estimated based on atomic weights.

Detailed Analysis of Analogous Compounds

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

- Structure : The difluorophenyl group replaces thiophene, introducing two fluorine atoms at the 2- and 4-positions of the phenyl ring .

- Electronic Effects: Fluorine’s electronegativity increases the compound’s polarity and may improve metabolic stability compared to non-halogenated analogs.

- Applications : Fluorinated aromatic compounds are common in drug design for their enhanced binding affinity and resistance to oxidative degradation.

3-(4-Methoxyphenyl)-1,2-oxazol-5-amine

- Structure : A methoxy group (-OCH₃) at the para position of the phenyl ring donates electron density to the oxazole core .

- Synthetic Utility : The electron-rich aromatic system may facilitate electrophilic substitution reactions for further derivatization.

3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine

- Structure : Incorporates a brominated pyridine ring, adding both halogen and nitrogen heteroatoms .

- Functional Implications : Bromine offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling structural diversification. The pyridine nitrogen may participate in coordination chemistry or hydrogen bonding.

3-(Pentan-3-yl)-1,2-oxazol-5-amine

Key Research Findings and Implications

Electronic Effects: Thiophene’s π-excessive nature contrasts with the electron-withdrawing effects of fluorine in the difluorophenyl analog, leading to differences in charge distribution and reactivity .

The thiophene-containing variant may exhibit unique interactions with sulfur-binding enzyme pockets .

Synthetic Accessibility :

- Bromine in the pyridine analog enables versatile functionalization via halogen exchange, whereas the aliphatic analog’s synthesis may require milder conditions due to the absence of aromatic stabilization .

Vorbereitungsmethoden

General Synthetic Strategy

The core approach to synthesizing 3-(Thiophen-3-yl)-1,2-oxazol-5-amine involves constructing the isoxazole ring via cyclization reactions starting from thiophene derivatives and nitrogen/oxygen donors. The typical synthetic route consists of:

- Formation of an oxime intermediate from a thiophene-carboxaldehyde or thiophene-carboxylic acid derivative.

- Cyclization of the oxime with suitable reagents to form the isoxazole ring.

- Introduction or preservation of the amino group at the 5-position of the isoxazole ring.

This general approach is supported by analogous syntheses of related compounds such as 3-(Thiophen-2-yl)isoxazol-5-amine, where thiophene-2-carboxaldehyde reacts with hydroxylamine to form an oxime, followed by cyclization to the isoxazole ring.

Detailed Synthetic Routes

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1. Oxime Formation | Thiophene-3-carboxaldehyde + Hydroxylamine hydrochloride, base (e.g., pyridine or NaOH) | Formation of oxime intermediate from aldehyde | Typically performed in aqueous or alcoholic solvent at room temperature |

| 2. Cyclization to Isoxazole | Use of dehydrating agents (e.g., acetic anhydride) or oxidative cyclization conditions | Conversion of oxime to isoxazole ring | Conditions optimized to favor 1,2-oxazole (isoxazole) ring closure |

| 3. Amination | Introduction or preservation of amino group at 5-position | Amino group can be introduced via substitution or preserved if starting from aminated precursors | Amino group critical for biological activity |

Research Findings and Optimization

- Yield and Purity: Optimization of solvent, temperature, and reaction time is crucial to maximize yield and minimize by-products. Alcoholic solvents such as ethanol or methanol are commonly used for oxime formation.

- Catalysts and Reagents: Use of mild bases and dehydrating agents improves cyclization efficiency. Metal catalysts are generally avoided to reduce contamination.

- Scale-up Considerations: Continuous flow reactors can improve reaction control and scalability, enhancing reproducibility and purity for industrial production.

Comparative Analysis with Related Compounds

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxime Cyclization | Thiophene-3-carboxaldehyde | Hydroxylamine, base, dehydrating agent | Room temp to reflux, alcoholic solvent | Straightforward, well-established | Requires regioselective control |

| Nitrile Oxide Cycloaddition | Oxime derivatives, thiophene | Oxidants, dipolarophiles | Mild to moderate temp | High regioselectivity possible | Multi-step, sensitive intermediates |

| Palladium-Catalyzed Coupling | Halogenated thiophene, oxazole precursors | Pd catalyst, base | Elevated temp, inert atmosphere | Versatile, functional group tolerance | Catalyst cost, metal contamination |

| Electrochemical Cyclization | Amines, thiophene derivatives | Electrochemical cell, no metal catalyst | Room temp, green conditions | Environmentally friendly | Limited reports for this compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Thiophen-3-yl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiophene-3-carbaldehyde derivatives with hydroxylamine under acidic conditions. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) enhances yield and reduces side products .

- Key Steps :

- Use anhydrous solvents (e.g., ethanol or DMF) to prevent hydrolysis.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Table 1 : Common Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | NH₂OH·HCl, EtOH, reflux (6–8 hr) | 65–75 | |

| Microwave synthesis | NH₂OH, 80°C, 30 min, 300 W | 85–90 |

Q. How is the structural characterization of this compound performed?

- Techniques :

- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 at 400 MHz to confirm amine (-NH₂) and aromatic proton signals .

- X-ray Crystallography : Use SHELX or WinGX for structure refinement. ORTEP-3 generates 3D molecular visualizations .

- Key Data :

- IR Spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N oxazole ring) .

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methods :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to analyze HOMO-LUMO gaps and electrostatic potential maps .

- Molecular Docking : Autodock Vina to simulate interactions with biological targets (e.g., tubulin or kinases) .

- Key Insight : The thiophene ring enhances π-π stacking, while the oxazole amine acts as a hydrogen-bond donor .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) be resolved?

- Approach :

- Differential Scanning Calorimetry (DSC) : Determine melting points under inert gas to avoid decomposition .

- HPLC-PDA : Assess purity (>95%) and identify impurities using C18 columns (acetonitrile/water gradient) .

Q. What mechanisms underlie the biological activity of this compound in cancer studies?

- Hypotheses :

- Tubulin Inhibition : Competes with colchicine binding, disrupting microtubule assembly (IC₅₀ = 1.2 µM in MCF-7 cells) .

- Kinase Targeting : Molecular dynamics simulations suggest ATP-binding pocket interactions in EGFR .

- Validation :

- Western Blotting : Measure downstream apoptosis markers (e.g., caspase-3 cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.